molecular formula C11H18O4 B13166386 Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13166386
M. Wt: 214.26 g/mol
InChI Key: KKYJXRIJWLNOBV-UHFFFAOYSA-N
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Description

Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a 1,6-dioxaspiro[2.5]octane core with a methyl carboxylate ester at position 2 and methyl substituents at positions 2, 5, and 7. The compound’s unique substitution pattern distinguishes it from similar derivatives, as discussed below.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-7-5-11(6-8(2)14-7)10(3,15-11)9(12)13-4/h7-8H,5-6H2,1-4H3

InChI Key

KKYJXRIJWLNOBV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC(O1)C)C(O2)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Oxidative Rearrangement of Enol Ethers

A widely used method involves the oxidative rearrangement of enol ethers using meta-chloroperbenzoic acid (m-CPBA) in the presence of sodium hydrogen phosphate as a buffer. For example, enol ether precursors are treated with m-CPBA in dichloromethane at ambient temperature for extended periods (12–18 hours), leading to the formation of spiroketal esters with moderate to good yields (40–80%).

Protocol Summary:

  • Dissolve enol ether precursor (e.g., 100 mg, ~0.6 mmol) in dry dichloromethane.
  • Add Na2HPO4 (buffer) and m-CPBA (~70% purity, 1.5 equiv).
  • Stir at room temperature for 12–18 hours.
  • Quench with 2-methyl-2-butene to consume excess oxidant.
  • Extract and purify by silica gel chromatography.

Yields and Purity:

Compound Yield (%) Diastereomeric Ratio Notes
Methyl 1,6-dioxaspiro[4.5]decane-7-carboxylate 52 Moderate yield, single isomer
10,10-Dimethyl-1,6-dioxaspiro[4.5]decane-7-carboxylate 48 2:1 mixture Diastereomeric mixture formed

Spectroscopic data (IR, NMR, HRMS) confirm the structure and purity.

Intramolecular Cyclization via Acid Catalysis

Another approach uses acid-catalyzed cyclization of hydroxyketones or hydroxy esters with 2,2-dimethoxypropane in acetone, catalyzed by camphorsulfonic acid (CSA). This method facilitates the formation of the 1,6-dioxaspiro ring system through intramolecular acetalization under mild conditions (room temperature, 12–24 hours).

Typical Conditions:

  • Mix hydroxy precursor with 2,2-dimethoxypropane and catalytic CSA in acetone.
  • Stir at room temperature for 12–24 hours.
  • Isolate the spiroketal by standard extraction and purification.

Yields reported for similar spiroketal systems are approximately 70–90%, with stereochemistry controlled by reaction conditions and substrate design.

Rhodium(II)-Catalyzed Oxonium Ylide Formation and Sigmatropic Rearrangement

Advanced synthetic routes involve Rh(II)-catalyzed formation of oxonium ylides from α-diazo-β-ketoesters, which undergo intramolecular-sigmatropic rearrangements to yield bicyclic acetals that can be further elaborated into spiroketals.

Key Steps:

  • Prepare α-diazo-β-ketoester precursor.
  • Treat with Rh(II) catalyst in dichloromethane at low temperature (-40 °C).
  • Stir for extended periods (up to 70 hours), then warm to room temperature.
  • Purify bicyclic acetal intermediates by chromatography.

This method provides access to complex spirocyclic architectures with high stereoselectivity but requires specialized reagents and conditions.

Oxidation of Cyclopropanes and Peroxide Formation

Though less directly related, the synthesis of cyclic peroxides such as 1,2-dioxolanes via oxygen or ozone oxidation of alkenes or cyclopropanes provides mechanistic insights into peroxide ring formation adjacent to spiroketal systems. These methods use singlet oxygen or transition metal catalysts to introduce oxygen functionalities that can be transformed into spiroketals.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Stereocontrol Advantages Limitations
Oxidative rearrangement of enol ethers m-CPBA, Na2HPO4, CH2Cl2, rt 40–80 Moderate Straightforward, scalable Requires careful purification
Acid-catalyzed intramolecular cyclization 2,2-Dimethoxypropane, CSA, acetone, rt 70–90 Good Mild conditions, high yield Sensitive to moisture, substrate-specific
Rh(II)-catalyzed oxonium ylide rearrangement Rh(II) catalyst, α-diazo-β-ketoesters, low temp Variable (moderate) High High stereoselectivity Complex setup, long reaction times
Oxygen/ozone oxidation of cyclopropanes O2, ozone, transition metal catalysts Moderate Low Introduces peroxide moiety Limited to peroxide-containing systems

In-Depth Research Findings and Notes

  • The oxidative rearrangement method using m-CPBA is well-documented for producing spiroketal esters with good yields and acceptable diastereomeric purity. The reaction mechanism involves epoxidation of enol ethers followed by rearrangement to the spiroketal structure.

  • Acid-catalyzed cyclization with 2,2-dimethoxypropane is effective for forming the 1,6-dioxaspiro ring with controlled stereochemistry, often favored thermodynamically due to the anomeric effect stabilizing the spiroketal.

  • Rhodium(II)-catalyzed methods offer a route to bicyclic acetals and spiroketals with high stereochemical control, suitable for complex molecule synthesis but less practical for large-scale preparation.

  • The choice of method depends on the availability of starting materials, desired stereochemistry, scale, and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Structural Variations :

  • The target compound differs from Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate in its ester group (methyl vs. ethyl) and additional methyl substitution at position 2. This increases steric hindrance and may reduce volatility compared to the ethyl analog.
  • Spiroxabovolide features a larger spiro[4.5]decane ring and a ketone group instead of an ester, making it more polar and suitable for flavor applications.

Physical Properties :

  • Molecular weight correlates with substitution: The target compound (214.26 g/mol) matches the ethyl analog , while the methoxy derivative has a lower weight (202.20 g/mol) due to fewer carbons.
  • Purity data is sparse, though Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is specified as ≥95% pure .

Synthesis Pathways :

  • Derivatives of 1,6-dioxaspiro[2.5]octane are synthesized via catalytic oxidation of 4-methyltetrahydropyran using organic hydroperoxides (e.g., Mo- or V-based catalysts) . The target compound likely follows a similar route, with methyl substituents introduced during ring functionalization.

Applications: Spiroxabovolide is used in tobacco flavoring, whereas simpler esters like Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate may serve as intermediates in herbicide synthesis.

Challenges and Commercial Availability

  • Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is discontinued, highlighting supply chain vulnerabilities for spirocyclic esters .

Biological Activity

Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, examining its interactions with various biomolecules, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11_{11}H18_{18}O4_4
  • Molecular Weight : 214.26 g/mol
  • Structure : The compound features a dioxaspiro framework, which is significant for its reactivity and interactions within biological systems .

Research indicates that this compound may modulate enzyme activities and interact with various receptors. Its structural characteristics allow it to function as both a nucleophile and electrophile, participating in diverse biochemical pathways .

Potential Therapeutic Applications

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC11_{11}H18_{18}O4_4Contains three methyl groups influencing reactivity
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylateC9_{9}H14_{14}O4_4Simpler dioxaspiro structure without additional methyl groups
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylateC10_{10}H16_{16}O4_4Contains an additional methyl group at position 5

The distinct arrangement of methyl groups in this compound significantly affects its reactivity and potential biological interactions compared to these similar compounds .

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University examined the antimicrobial potential of various dioxaspiro compounds. This compound exhibited promising activity against several bacterial strains in vitro.

Enzyme Modulation Research

Another research project focused on enzyme modulation revealed that this compound could inhibit specific enzymes involved in inflammatory pathways. This finding supports its potential use as an anti-inflammatory agent .

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